

# Chmfl-btk-01: A Comparative Analysis of Kinase Selectivity

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| Compound Name:       | Chmfl-btk-01 |           |
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In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical target, particularly in B-cell malignancies. The development of highly selective BTK inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of **Chmfl-btk-01**, a novel irreversible BTK inhibitor, with a focus on its kinase selectivity profile as determined by the KINOMEscan<sup>™</sup> platform.

## **High Selectivity Profile of Chmfl-btk-01**

**Chmfl-btk-01** has demonstrated exceptional potency and selectivity as a BTK inhibitor.[1][2] Through a structure-based drug design approach, it was discovered to be a highly potent irreversible inhibitor with an IC50 of 7 nM.[1][2] KINOMEscan™ screening of **Chmfl-btk-01** against a panel of 468 kinases and their mutants at a concentration of 1 μM revealed a remarkable selectivity score (S score (35)) of 0.00.[1] This score indicates a very narrow spectrum of interaction, suggesting minimal off-target activity.

Notably, **Chmfl-btk-01** was found to completely abolish the activity of BMX, JAK3, and EGFR, kinases that are often inhibited by other BTK inhibitors due to similarities in their active sites.[1] This high degree of selectivity distinguishes **Chmfl-btk-01** from other inhibitors and underscores its potential for a more targeted therapeutic effect.

## **Comparative KINOMEscan Data**

To provide a comprehensive understanding of **Chmfl-btk-01**'s performance, its KINOMEscan data is compared with other known kinase inhibitors. While direct head-to-head KINOMEscan



data for **Chmfl-btk-01** against other BTK inhibitors in the same study is not publicly available, we can compare their reported selectivity scores.

| Compound              | Target Kinase | S Score (at 1<br>µM)  | Number of<br>Kinases<br>Screened | Key Off-<br>Targets (if<br>reported)        |
|-----------------------|---------------|-----------------------|----------------------------------|---|
| Chmfl-btk-01          | ВТК           | 0.00 (S<br>score(35)) | 468                              | None reported at<br>1 μΜ                    |
| CHMFL-BMX-<br>078     | ВМХ           | 0.01 (S score(1))     | 468                              | At least 40-fold<br>selectivity over<br>BTK |
| CHMFL-BTK-11          | ВТК           | 0.01 (S<br>score(10)) | 456                              | JAK3  |
| CHMFL-<br>ABL/KIT-155 | ABL/KIT       | 0.03 (S score(1))     | 468                              | Not specified                               |

It is important to note that the S score calculation and the number of kinases in the screening panel can vary, making direct comparisons between different studies challenging. However, the available data consistently points to the high selectivity of the CHMFL series of inhibitors.

## **KINOMEscan Experimental Protocol**

The KINOMEscan<sup>™</sup> assay is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases. The general workflow is as follows:

- Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., beads).
- Competition: The test compound (e-g., Chmfl-btk-01) and a known, tagged ligand that binds
  to the active site of the kinase are added to the assay. The test compound competes with the
  tagged ligand for binding to the kinase.
- Quantification: The amount of the tagged ligand that remains bound to the kinase is measured, typically using quantitative PCR (qPCR) of the DNA tag.

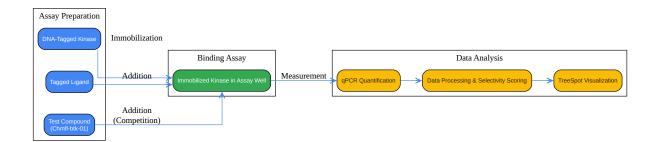


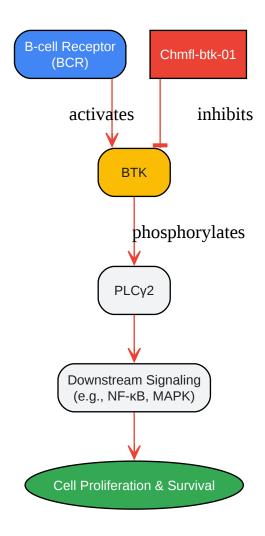




Data Analysis: The results are expressed as a percentage of the control, and a lower signal
indicates stronger binding of the test compound. The data is then used to calculate selectivity
scores and generate visualizations like the TreeSpot™ diagram.







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### References

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